5-Chloro-2,3-difluorobenzaldehyde
Overview
Description
“5-Chloro-2,3-difluorobenzaldehyde” is a chemical compound with the CAS Number: 1783512-25-3 . It has a molecular weight of 176.55 . The IUPAC name for this compound is 5-chloro-2,3-difluorobenzaldehyde . It is stored at a temperature of 2-8°C in an inert atmosphere . The physical form of this compound is a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for 5-Chloro-2,3-difluorobenzaldehyde is 1S/C7H3ClF2O/c8-5-1-4 (3-11)7 (10)6 (9)2-5/h1-3H
. The InChI key is HLYCKSVXKADVNM-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
5-Chloro-2,3-difluorobenzaldehyde is a colorless to yellow liquid . It is stored at a temperature of 2-8°C in an inert atmosphere .
Safety And Hazards
The safety information for 5-Chloro-2,3-difluorobenzaldehyde includes several hazard statements: it may be harmful if swallowed (H302), and it should not be inhaled or come into contact with skin and eyes . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-chloro-2,3-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYCKSVXKADVNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-difluorobenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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